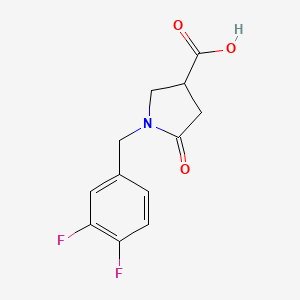

1-(3,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

説明

Chemical Classification and Nomenclature

1-(3,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid belongs to the class of substituted pyrrolidine derivatives, specifically categorized as a pyrrolidine-3-carboxylic acid derivative. The compound is systematically named according to International Union of Pure and Applied Chemistry conventions as 1-[(3,4-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid. This nomenclature reflects the structural organization where the pyrrolidine ring serves as the core scaffold, with a carboxylic acid group positioned at the 3-position and a 3,4-difluorobenzyl substituent attached to the nitrogen atom at position 1.

The molecular formula of this compound is C₁₂H₁₁F₂NO₃, with a corresponding molecular weight of 255.22 grams per mole. The Chemical Abstracts Service registry number for this compound is 1293039-32-3, providing a unique identifier for chemical databases and regulatory purposes. Alternative systematic names include 3-Pyrrolidinecarboxylic acid, 1-[(3,4-difluorophenyl)methyl]-5-oxo-, which emphasizes the pyrrolidine core with the carboxylic acid functionality.

The structural complexity of this compound is further characterized by its International Chemical Identifier, which provides a machine-readable representation of its molecular structure. The compound exhibits both aromatic and aliphatic characteristics, with the difluorobenzyl moiety contributing aromatic character while the pyrrolidine ring provides a saturated cyclic amine structure. The presence of multiple functional groups, including the carboxylic acid, lactam carbonyl, and difluorinated aromatic ring, creates a molecule with diverse chemical reactivity and potential for various synthetic transformations.

Historical Context of Pyrrolidine Derivatives in Chemical Research

The pyrrolidine scaffold has emerged as one of the most important nitrogen heterocycles in medicinal chemistry, with its significance dating back several decades of chemical research. The five-membered pyrrolidine ring, also known as tetrahydropyrrole, represents a saturated heterocycle that has been extensively studied for its unique three-dimensional properties and contribution to pharmacophore space exploration. The historical development of pyrrolidine derivatives can be traced to early observations of natural products containing this structural motif, including numerous alkaloids and amino acid derivatives such as proline and hydroxyproline.

Research into pyrrolidine derivatives gained momentum during the mid-twentieth century when chemists recognized the distinctive properties conferred by the sp³-hybridization of the pyrrolidine ring system. This hybridization state allows for efficient exploration of pharmacophore space due to the non-planar nature of the ring, a phenomenon described as pseudorotation. The pseudorotation characteristic enables the pyrrolidine ring to adopt multiple conformations, thereby influencing the spatial orientation of substituents and affecting molecular interactions with biological targets.

The development of synthetic methodologies for pyrrolidine derivatives has evolved significantly over the past several decades, with researchers exploring both ring construction approaches from acyclic precursors and functionalization strategies of preformed pyrrolidine rings. The introduction of microwave-assisted organic synthesis techniques has particularly enhanced the efficiency of pyrrolidine synthesis, supporting the advancement of green chemistry principles in heterocyclic compound preparation. These synthetic advances have enabled the preparation of increasingly complex pyrrolidine derivatives, including compounds with specific substitution patterns such as the 3,4-difluorobenzyl derivative under investigation.

The historical progression of pyrrolidine research has been marked by the recognition that different stereoisomers and spatial orientations of substituents can lead to dramatically different biological profiles. This understanding has driven the development of stereoselective synthetic methods and the systematic investigation of structure-activity relationships in pyrrolidine-based drug candidates. The emergence of pyrrolidine-3-carboxylic acid derivatives as important molecular scaffolds represents a significant milestone in this historical progression, particularly given their potential applications as enzyme inhibitors and therapeutic agents.

Significance in Organic and Medicinal Chemistry

The significance of this compound and related pyrrolidine derivatives in organic and medicinal chemistry stems from their remarkable versatility as molecular scaffolds and their demonstrated biological activities. Pyrrolidine derivatives have proven to be valuable building blocks in the design and development of novel biologically active compounds, with extensive modifications yielding compounds exhibiting pronounced antidiabetic and anticancer activities. The structural investigation of pyrrolidine-based molecules has demonstrated that substitutions at specific positions, particularly the nitrogen position and the 3rd and 5th positions, offer significant opportunities for optimizing biological activity and enhancing target-specific interactions.

In medicinal chemistry applications, pyrrolidine derivatives serve multiple functional roles that contribute to their therapeutic potential. The pyrrolidine motif can enhance aqueous solubility and improve other physicochemical properties while serving as an integral part of the pharmacophore. The nitrogen atom in the pyrrolidine ring can function as a hydrogen bond donor when unmasked or as a hydrogen bond acceptor when the nitrogen hydrogen is substituted, providing flexibility in molecular design for target protein interactions. This dual functionality makes pyrrolidine derivatives particularly attractive for medicinal chemists seeking to optimize drug-target interactions.

The therapeutic applications of pyrrolidine derivatives span a broad range of medical conditions, with documented activities including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition properties. Recent research has particularly emphasized the dual functionality of pyrrolidine-based drugs in managing disorders such as diabetes and cancer, which share common pathological mechanisms including inflammation, oxidative stress, and metabolic dysregulation. This overlap has catalyzed the development of multifunctional pyrrolidine derivatives capable of targeting pathways integral to multiple conditions, providing promising avenues for therapeutic innovation.

The synthetic accessibility and structural diversity possible with pyrrolidine derivatives have made them important targets for synthetic organic chemists. Novel synthesis methods, such as the development of short and simple two-step procedures using organocatalytic Michael reactions, have demonstrated the potential for efficient preparation of pyrrolidine-3-carboxylic acid derivatives from readily available starting materials. These synthetic advances have enabled researchers to explore structure-activity relationships systematically and to develop compounds with optimized biological properties.

Furthermore, the significance of pyrrolidine derivatives extends to their role as enzyme inhibitors, particularly in the context of metabolic disorders. Research has shown that specific pyrrolidine derivatives can function as effective inhibitors of key enzymes involved in glucose metabolism and cancer cell proliferation. The ability to modulate enzyme activity through structural modifications of the pyrrolidine scaffold has established these compounds as valuable lead structures for drug development programs targeting various therapeutic areas.

特性

IUPAC Name |

1-[(3,4-difluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2NO3/c13-9-2-1-7(3-10(9)14)5-15-6-8(12(17)18)4-11(15)16/h1-3,8H,4-6H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGNXPGCUOHVHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC(=C(C=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(3,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzyl bromide and pyrrolidine-3-carboxylic acid.

Nucleophilic Substitution: The 3,4-difluorobenzyl bromide undergoes a nucleophilic substitution reaction with pyrrolidine-3-carboxylic acid to form the desired product.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

化学反応の分析

1-(3,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where the fluorine atoms can be replaced by other substituents using appropriate reagents and conditions.

Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the potential of 1-(3,4-difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives as novel antimicrobial agents. The increasing resistance among Gram-positive pathogens necessitates the development of new compounds to combat these threats.

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various pyrrolidine derivatives against multidrug-resistant strains of Staphylococcus aureus and Clostridioides difficile. The results indicated that certain derivatives exhibited significant activity against these pathogens, suggesting that the compound's structure can be optimized for enhanced efficacy against resistant strains .

| Compound | Activity Against S. aureus | Activity Against C. difficile |

|---|---|---|

| Compound 14 | MIC 8 µg/mL | MIC 16 µg/mL |

| Compound 24b | MIC 4 µg/mL | MIC 8 µg/mL |

Anticancer Properties

The anticancer potential of this compound has also been explored. Research indicates that this compound can induce apoptosis in cancer cell lines, showing promise for therapeutic applications in oncology.

Case Study: Anticancer Activity

In vitro studies on human lung cancer cell lines (A549) demonstrated that derivatives of this compound possess significant cytotoxic effects. The mechanism appears to involve the activation of apoptotic pathways, highlighting its potential as a lead compound for further development .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 12.5 | A549 |

| Compound B | 15.0 | A549 |

Role in Oxidative Stress

This compound has been identified as an enhancer of the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress. This property could make it a candidate for treating diseases related to oxidative damage.

Research Insights

A study indicated that derivatives of this compound activate the Nrf2 transduction pathway effectively, suggesting their potential use in developing therapeutics aimed at oxidative-stress-related conditions .

作用機序

The mechanism of action of 1-(3,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Key Observations :

- Substituent Position Effects : The 3,4-difluorobenzyl group in the target compound may enhance binding to hydrophobic pockets in enzymes compared to 2,6- or 2,4-substituted analogs due to spatial orientation .

- Phenyl vs. Benzyl Groups : The 2,4-difluorophenyl derivative (phenyl substitution) exhibits antitumor activity, while benzyl-substituted analogs (e.g., 2,4-difluorobenzyl) may have altered pharmacokinetics due to increased steric bulk .

生物活性

1-(3,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS Number: 1352395-43-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure includes a pyrrolidine ring, which is known for its versatility in biological applications. The presence of difluorobenzyl groups potentially enhances its interaction with biological targets.

Anticancer Activity

Recent studies have explored the anticancer properties of various derivatives of oxopyrrolidine compounds. For instance, compounds structurally similar to this compound were tested against A549 human pulmonary adenocarcinoma cells. The results indicated that certain modifications significantly enhanced cytotoxicity:

| Compound | Viability (%) | p-value |

|---|---|---|

| Control | 100 | - |

| 1 | 63.4 | <0.05 |

| 2 | 21.2 | <0.001 |

| 3 | 38.3 | <0.001 |

In this study, the compound with a 3,5-dichloro substitution exhibited the most potent activity, reducing cell viability to only 21.2% compared to untreated controls .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. In vitro assays showed that derivatives of the oxopyrrolidine class demonstrated varying degrees of activity against Gram-positive bacteria and drug-resistant fungi. However, specific results for the difluorobenzyl derivative were not as prominent in these studies, indicating a need for further investigation into its antimicrobial efficacy .

The mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, structural analyses suggest that the difluorobenzyl moiety may facilitate binding to specific protein targets involved in cancer cell proliferation and survival pathways.

Case Studies

A notable case study involved the evaluation of similar compounds in a series of preclinical trials aimed at assessing their potential as anticancer agents. These studies highlighted the importance of structural modifications in enhancing biological activity and reducing toxicity profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3,4-Difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A representative synthesis involves reacting 3,4-difluorobenzylamine derivatives with itaconic acid under reflux conditions in water, followed by esterification using catalytic sulfuric acid (adaptable from methods for analogous compounds in ). Optimization includes:

- Temperature Control : Higher temperatures (e.g., boiling water) may accelerate cyclization but risk side reactions.

- Catalyst Screening : Acidic catalysts (e.g., H₂SO₄) improve esterification efficiency.

- Purification : Column chromatography or recrystallization to isolate the carboxylic acid form. Yield improvements (>70%) are achievable by controlling stoichiometry and solvent polarity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on the pyrrolidine ring protons (δ 2.5–3.5 ppm) and fluorine-coupled aromatic signals (δ 6.8–7.5 ppm). The carboxylic acid proton may appear broad (δ ~12 ppm) in DMSO-d₆ .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1725 cm⁻¹ for the lactam and carboxylic acid groups) .

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks, as demonstrated for related proline derivatives .

Q. How can researchers experimentally determine key physicochemical properties (e.g., pKa, solubility) of this compound?

- Methodological Answer :

- pKa Measurement : Use potentiometric titration in aqueous buffer systems. Predicted pKa values (~4.44) for the carboxylic acid group align with computational models (e.g., ACD/Labs) .

- Solubility Profiling : Employ shake-flask methods in pH-adjusted buffers (e.g., PBS, DMSO/water mixtures) with HPLC quantification.

- Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting points and polymorphic stability .

Q. What pharmacological targets are commonly associated with 5-oxopyrrolidine-3-carboxylic acid derivatives, and how are bioactivity assays designed?

- Methodological Answer : Derivatives often target enzymes (e.g., PYCR1 in proline metabolism) or exhibit antibacterial activity via oxadiazole moieties . Assay design considerations:

- Enzyme Inhibition : Use kinetic assays with NADPH cofactor monitoring for reductase activity.

- Antibacterial Screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains, with controls for cytotoxicity (e.g., mammalian cell lines).

Advanced Research Questions

Q. How can mechanistic studies elucidate the biological activity of this compound?

- Methodological Answer :

- Enzyme Binding Assays : Fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for PYCR1 or related targets.

- Metabolic Stability : Incubate with liver microsomes and track degradation via LC-MS. Compare half-life to proline analogs .

- Mutagenesis Studies : Engineer enzyme active-site mutants to identify critical binding residues.

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks or IR stretches)?

- Methodological Answer :

- Impurity Analysis : Use HPLC-MS to identify byproducts from incomplete cyclization or ester hydrolysis.

- Tautomerism Investigation : Variable-temperature NMR to detect equilibrium between lactam and open-chain forms.

- Crystallographic Validation : Compare experimental X-ray structures with predicted configurations, as done for dihydroxyproline derivatives .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

- Analog Synthesis : Modify the benzyl substituent (e.g., 2,4-difluoro vs. 3,4-difluoro) or pyrrolidine ring (e.g., methyl ester vs. carboxylic acid) .

- Biological Testing : Screen analogs against bacterial panels or cancer cell lines to correlate substituent effects with activity .

- Computational Modeling : Use molecular docking (e.g., AutoDock) to predict binding modes with PYCR1 or bacterial targets.

Q. How can computational modeling predict the metabolic stability or toxicity of this compound?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ProTox-II estimate CYP450 metabolism, bioavailability, and hepatotoxicity.

- Metabolite Identification : Simulate phase I/II metabolism (e.g., hydroxylation, glucuronidation) using software such as Meteor Nexus.

- Cross-Species Comparison : Validate predictions with in vitro assays (e.g., human vs. rat microsomes).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。